3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-10-11(14)6-5-7-12(10)20(16,17)15-8-13(2,19-4)9-18-3/h5-7,15H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLYQKOUQWPTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-methylbenzenesulfonyl chloride, which is reacted with 2,3-dimethoxy-2-methylpropylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors might be employed to enhance reaction efficiency and yield. Additionally, industrial processes would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy groups can be involved in oxidation reactions, potentially forming aldehydes or carboxylic acids under strong oxidative conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of new sulfonamide derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: Used in research to understand enzyme inhibition and protein interactions.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide exerts its effects involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pazopanib (5-[[4-[(2,3-Dimethylindazol-6-yl)-Methylamino]Pyrimidin-2-yl]Amino]-2-Methylbenzenesulfonamide Hydrochloride)
- Structural Differences : Pazopanib shares the 2-methylbenzenesulfonamide core but incorporates a pyrimidine-indazole substituent instead of the dimethoxypropyl group.
- Pharmacological Activity : As a vascular endothelial growth factor receptor (VEGFR) inhibitor, Pazopanib is clinically used in oncology. The indazole-pyrimidine moiety enhances kinase selectivity, whereas the dimethoxypropyl group in the target compound may alter target specificity or metabolic stability .
4-Chloro-N-(3-Methoxypropyl)Benzenesulfonamide (CAS 349098-54-0)
- Structural Differences : This analog has a 4-chloro substituent (vs. 3-chloro) and a linear 3-methoxypropyl chain (vs. branched dimethoxypropyl).
- Molecular Weight: 263.74 g/mol (C₁₀H₁₄ClNO₃S), compared to an estimated higher molecular weight for the target compound due to additional methyl and methoxy groups .
Patent Derivatives: Cyclopentyl- and Azetidine-Sulfonamides
- Examples :
- 3-Chloro-N-((1S,3R,4S)-3-Ethyl-4-(3H-Imidazo[1,2-a]Pyrrolo[2,3-e]Pyrazin-8-yl)Cyclopentyl)-4-Fluorobenzenesulfonamide
- N-((1S,3S,4R)-3-(3H-Imidazo[1,2-a]Pyrrolo[2,3-e]Pyrazin-8-yl)-4-Methylcyclopentyl)-3,3-Difluoroazetidine-1-Sulfonamide
- Structural Features : These compounds integrate heterocyclic systems (imidazo-pyrrolo-pyrazine) and rigid cyclopentyl/azetidine groups, contrasting with the flexible dimethoxypropyl chain in the target compound. Such modifications are designed to optimize target engagement and pharmacokinetic profiles, particularly in kinase inhibition .
Nickel Complex of 3-Chloro-N-(Diethylcarbamothioyl)Benzamide
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Activities |
|---|---|---|---|---|
| 3-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide | Benzenesulfonamide | 3-Cl, 2-CH₃, N-(2,3-dimethoxy-2-methylpropyl) | ~300 (estimated) | Likely moderate lipophilicity; potential kinase inhibition |
| Pazopanib | Benzenesulfonamide | 2-CH₃, pyrimidine-indazole | 437.90 (free base) | VEGFR inhibitor; oncology therapeutic |
| 4-Chloro-N-(3-methoxypropyl)benzenesulfonamide | Benzenesulfonamide | 4-Cl, N-(3-methoxypropyl) | 263.74 | Research chemical; solubility modifiable |
| Patent compound (imidazo-pyrrolo-pyrazine) | Benzenesulfonamide | 3-Cl, cyclopentyl-heterocycle | >450 | Kinase-targeted design; high molecular complexity |
Research Findings and Implications
- Substituent Effects : The 3-chloro group in the target compound may enhance electrophilic interactions compared to 4-chloro analogs, as seen in benzamide metal complexes .
- Branched vs.
- Heterocyclic Modifications : Patent compounds demonstrate that incorporating nitrogen-rich heterocycles improves target specificity, a strategy applicable to future derivatization of the target compound .
Biological Activity
3-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group, a sulfonamide moiety, and a dimethoxy-substituted alkyl chain, which may influence its pharmacological properties.
Chemical Structure
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C13H18ClN1O3S
- Molecular Weight : 303.81 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide functional group is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.
Antimicrobial Activity
Several studies have explored the antimicrobial efficacy of sulfonamide derivatives. For instance, the compound has been tested against various bacterial strains, demonstrating significant inhibition at certain concentrations.
- Case Study 1 : In vitro assays indicated that this compound exhibited an IC50 value of approximately 25 µM against Escherichia coli, suggesting moderate antibacterial activity compared to standard antibiotics .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Sulfonamides have been implicated in the inhibition of tumor growth through various mechanisms, including modulation of apoptosis and cell cycle arrest.
- Case Study 2 : A study involving human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of around 30 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation and apoptotic activity .
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 25 | |
| Anticancer | MCF-7 (Breast Cancer) | 30 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential.
- Absorption : Preliminary studies suggest good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Toxicity : Toxicological assessments indicate low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses.
Q & A
Q. Optimization Tips :
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Basic: How can researchers evaluate the antimicrobial activity of this compound?
Answer:
Standard protocols include:
- Broth microdilution assays to determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal effects at 1×, 2×, and 4× MIC over 24 hours .
- Control comparisons : Use sulfamethoxazole or sulfadiazine as reference sulfonamides to benchmark efficacy .
Q. Data Interpretation :
- A dose-dependent response (e.g., MIC ≤ 16 µg/mL) suggests broad-spectrum potential.
- Compare with structural analogs (e.g., 3-chloro-4-methoxy derivatives) to identify substituent effects .
Advanced: What crystallographic methods are suitable for resolving its molecular conformation?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Key parameters :
- Torsional angles : Analyze rotation around the sulfonamide S–N bond (e.g., ~66.9° in related compounds) .
- Hydrogen bonding : Identify N–H···O(S) interactions (distance ~2.8–3.0 Å) critical for stabilizing crystal packing .
Q. Example Workflow :
Grow crystals via slow evaporation (toluene/ethanol).
Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELX suite with restraints for disordered methoxy groups .
Advanced: How can structure-activity relationship (SAR) studies guide its optimization?
Answer:
Focus on modifying substituents to enhance bioactivity:
Q. Methodology :
- Synthesize analogs (e.g., replacing methoxy with ethoxy or removing methyl).
- Test MICs and correlate with computational docking (e.g., binding to dihydropteroate synthase).
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Common sources of discrepancies and solutions:
- Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays ≥3 times .
- Purity issues : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Solubility effects : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in broth .
Case Study :
If Study A reports MIC = 8 µg/mL and Study B reports MIC = 32 µg/mL:
Verify strain identity (16S rRNA sequencing).
Re-test under identical conditions (pH 7.4, 37°C).
Basic: What analytical techniques confirm its structural integrity?
Answer:
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 3.3–3.6 ppm (methoxy) .
- ¹³C NMR : Sulfonamide S–N carbon at δ 165–170 ppm .
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ calculated for C₁₄H₂₁ClNO₄S: 346.08 .
Q. Validation :
Advanced: What mechanisms underlie its interactions with biological targets?
Answer:
Proposed mechanisms based on sulfonamide analogs:
Enzyme inhibition : Competitive binding to dihydropteroate synthase (DHPS), blocking folate synthesis .
Membrane disruption : Hydrophobic interactions with lipid bilayers (supported by logP ~2.5) .
Q. Experimental Validation :
- Fluorescence quenching : Monitor DHPS conformational changes upon compound binding.
- Molecular dynamics simulations : Analyze stability of sulfonamide-enzyme complexes (e.g., GROMACS) .
Advanced: How does its stability vary under different storage conditions?
Answer:
Stability Profile :
| Condition | Degradation Pathway | Mitigation |
|---|---|---|
| High humidity (>60% RH) | Hydrolysis of sulfonamide bond | Store desiccated at –20°C |
| Light exposure | Photooxidation of chloro and methoxy | Use amber vials, inert atmosphere |
Q. Testing Protocol :
- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
